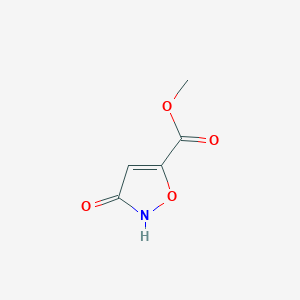

Methyl 3-hydroxyisoxazole-5-carboxylate

Description

Significance of Isoxazole (B147169) Scaffolds in Contemporary Chemical and Biological Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a crucial scaffold in modern chemistry. researchgate.netwikipedia.org Its unique electronic and structural properties make it a valuable component in the design of new molecules. Isoxazole derivatives are noted for their wide-ranging biological activities, which has led to their incorporation into numerous pharmaceutical and agrochemical products. researchgate.netnih.govresearchgate.net

In medicinal chemistry, the isoxazole moiety is present in a variety of drugs, including antibiotics like cloxacillin (B1194729) and dicloxacillin, the anti-inflammatory COX-2 inhibitor valdecoxib, and the antirheumatic drug leflunomide. wikipedia.orglifechemicals.com Researchers are actively exploring isoxazole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.netrsc.org The versatility of the isoxazole ring allows for structural modifications that can enhance pharmacological properties and target selectivity. nih.govresearchgate.net

Beyond pharmaceuticals, isoxazoles have applications in agriculture as herbicides and fungicides and in materials science for creating liquid crystals and fluorescent sensors. lifechemicals.comresearchgate.netnih.gov The ability of the isoxazole ring to be readily synthesized and functionalized makes it a popular and enduring scaffold for developing novel compounds with diverse applications. researchgate.netnih.gov

Overview of Methyl 3-hydroxyisoxazole-5-carboxylate within the Context of Functionalized Isoxazole Derivatives

This compound is a functionalized isoxazole derivative recognized for its utility as a versatile intermediate in organic synthesis. chemimpex.com Its structure, featuring a hydroxyl group and a methyl carboxylate group on the isoxazole ring, allows it to participate in a wide range of chemical reactions. chemimpex.com This makes it a valuable building block for constructing more complex, biologically active molecules. chemimpex.com

The compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Specifically, it has been utilized in the development of drugs targeting neurological disorders and in the formulation of effective herbicides and fungicides. chemimpex.com Its stability and defined reactivity offer advantages for chemists creating new therapeutic agents or crop protection solutions. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 10068-07-2 |

| Molecular Formula | C₅H₅NO₄ |

| Molecular Weight | 143.10 g/mol nih.govsigmaaldrich.com |

| Appearance | White to light yellow crystalline powder chemimpex.comchemicalbook.com |

| Melting Point | 160-163 °C sigmaaldrich.comchemicalbook.com |

| SMILES | COC(=O)C1=CC(=O)NO1 nih.gov |

| InChI Key | BBFWUUBQSXVHHZ-UHFFFAOYSA-N nih.govsigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Historical Development and Emerging Trends in Research on this compound

The synthesis of isoxazoles dates back to 1903. nih.gov Over the decades, numerous methods have been developed for their preparation, with 1,3-dipolar cycloaddition reactions being a common and effective strategy. wikipedia.orgorganic-chemistry.org

Research on this compound has evolved, with its application as a synthetic intermediate being a primary focus. It has been used in the enantioselective synthesis of precursors for tetracycline (B611298) antibiotics and in preparing N-amidinopiperidine compounds. sigmaaldrich.comchemdad.com

A significant recent development, reported in 2024, outlines a scalable and safe manufacturing route for a derivative of this compound. acs.orgacs.org This process involves preparing the initial compound on a kilogram scale through a photoflow bromination of dimethyl fumarate, followed by condensation with hydroxyurea. acs.orgacs.org This advancement is crucial for producing larger quantities of isoxazole-based building blocks needed for further research and development. acs.org The study also highlights the importance of safety assessments, as the isoxazole heterocycle was found to have a high thermal decomposition energy. acs.org This focus on scalable and safe synthesis represents a key emerging trend, facilitating the broader application of this versatile compound in creating novel chemical entities. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-oxo-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFWUUBQSXVHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369170 | |

| Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10068-07-2 | |

| Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyisoxazole-5-carboxylic acidmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development of Methyl 3 Hydroxyisoxazole 5 Carboxylate

Established and Novel Synthetic Routes to Methyl 3-hydroxyisoxazole-5-carboxylate

The construction of the 3-hydroxyisoxazole-5-carboxylate scaffold can be achieved through various synthetic pathways, ranging from multi-step sequences starting with simple acyclic precursors to direct cyclization strategies.

A notable and scalable route to this compound involves a two-step process commencing with the bromination of a dialkyl butenedioate, such as dimethyl fumarate or its cis-isomer, dimethyl maleate. acs.org In a key development, this transformation is performed via a radical bromination under photoflow conditions. acs.orgfigshare.com This approach has been successfully applied to large-scale synthesis campaigns. acs.org

The initial step, as reported in process development studies, is an azobisisobutyronitrile (AIBN)-catalyzed radical bromination under visible light irradiation, which converts dimethyl maleate into its dibrominated derivative. acs.org This reaction has been shown to proceed in high yield. acs.org The use of photoflow technology is crucial for this step, as it allows for precise control over reaction parameters, enhances safety, and facilitates scalability. acs.orgfigshare.com

Following the bromination of dimethyl fumarate, the resulting dibrominated intermediate undergoes a condensation reaction with hydroxyurea to form the target molecule, this compound. acs.orgfigshare.com This cyclization step is a critical part of the synthetic sequence, effectively constructing the isoxazole (B147169) ring. This combined photoflow bromination and subsequent condensation with hydroxyurea has proven to be a robust method for preparing the compound on a kilogram scale. acs.orgacs.orgfigshare.com

A classical and fundamental approach to forming the isoxazole ring involves the cyclization reaction between a β-dicarbonyl compound, such as a β-keto ester, and hydroxylamine or its salts. nih.gov This reaction proceeds via nucleophilic attack of the hydroxylamine on one of the carbonyl groups of the β-keto ester, followed by an intramolecular condensation and dehydration to yield the isoxazole ring.

While not always the chosen route for large-scale production of this specific carboxylate due to precursor availability or regioselectivity issues, this strategy remains a cornerstone in isoxazole synthesis. nih.gov The reaction of β-ketonitriles with hydroxylamine is also a known method for producing aminoisoxazoles, a related class of compounds. nih.gov

The versatility of isoxazole synthesis is demonstrated by the wide array of alternative precursors and reaction pathways available for constructing the core heterocyclic ring. nih.govresearchgate.netorganic-chemistry.org These methods offer different strategic advantages depending on the desired substitution pattern and available starting materials.

Prominent alternative strategies include:

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of in-situ generated nitrile oxides with alkynes. nih.govorganic-chemistry.org It is a highly efficient and regioselective process for creating 3,5-disubstituted isoxazoles. organic-chemistry.org

Microwave-Assisted Synthesis: An efficient, catalyst-free, one-pot method has been reported for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave irradiation. nih.gov

Metal-Catalyzed Cyclizations: Gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oximes provides a route to fluoroisoxazoles. nih.gov Similarly, gold chloride-catalyzed cycloisomerization of α,β-acetylenic oximes yields substituted isoxazoles under moderate conditions. organic-chemistry.org

Ring-Opening and Intramolecular Substitution: Substituted isoxazoles can be obtained from cyclopropyl oximes through a ring-opening and intramolecular nucleophilic vinylic substitution reaction. nih.gov

Advanced Process Development and Scalability Studies of this compound Production

Moving from laboratory-scale synthesis to industrial production requires rigorous process development and scalability studies to ensure the method is safe, efficient, and economically viable.

This successful scale-up highlights the efficiency of the developed route. acs.org During these development activities, safety assessments are crucial. For instance, differential scanning calorimetry revealed a high thermal decomposition energy for the isoxazole heterocycle, necessitating careful evaluation of isolation strategies and process conditions to ensure operational safety. acs.org

Interactive Data Table: Large-Scale Synthesis of this compound

| Step | Starting Material | Product | Scale | Yield | Reference |

| Radical Bromination | Dimethyl Maleate | Dibrominated Intermediate | 398 kg | 92% | acs.org |

| Two-Step Sequence | Dimethyl Maleate | This compound | >120 kg | 66% | acs.org |

Continuous Flow Chemistry Applications in Isoxazole Derivative Production

Continuous flow chemistry has emerged as a powerful technology for the production of isoxazole derivatives, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and greater scalability. The application of flow chemistry is particularly relevant in photochemical reactions, which can be difficult to manage on a large scale in batch reactors due to issues with light penetration and temperature control.

A key development in this area is the use of a continuous flow process to convert isoxazoles into their oxazole (B20620) counterparts through a photochemical transposition reaction. organic-chemistry.org This method addresses the limitations of batch processes, such as long reaction times and photodegradation. organic-chemistry.org By utilizing a flow reactor, researchers can achieve precise control over reaction parameters like residence time, temperature, and light intensity, leading to significantly improved outcomes.

In a specific application related to the synthesis of this compound, a kilogram-scale production was achieved using photoflow conditions for the bromination of dimethyl fumarate, which is a precursor to the target molecule. acs.orgacs.org This demonstrates the industrial applicability of continuous flow chemistry for producing this specific isoxazole derivative.

The general advantages of continuous flow chemistry in the synthesis of isoxazole derivatives are summarized in the table below.

| Feature | Continuous Flow Chemistry | Traditional Batch Processing |

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. | Inefficient heat transfer, leading to potential hotspots. |

| Mass Transfer | Efficient mixing and mass transfer. | Often limited by stirring speed and vessel geometry. |

| Safety | Smaller reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Large volumes of hazardous materials increase potential risks. |

| Scalability | Easily scalable by extending reaction time or using parallel reactors. | Scaling up often requires significant process redesign. |

| Process Control | Precise control over parameters like temperature, pressure, and residence time. | Less precise control, leading to potential variability. |

Research into the continuous flow synthesis of other isoxazole derivatives, such as 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, further highlights the potential of this technology. mdpi.com These processes can be designed as modular, one-step multicomponent reactions, underscoring the efficiency and sustainability of flow chemistry in modern organic synthesis. mdpi.com

Safety Assessment Methodologies in Process Research and Development (e.g., O.R.E.O.S. Analysis for Thermal Stability)

The development of safe and scalable chemical manufacturing routes is paramount in the pharmaceutical and chemical industries. A critical aspect of this is the early identification of potential hazards, such as thermal instability or explosive properties of intermediates and final products. To this end, systematic safety assessment methodologies are employed throughout process research and development.

One such novel screening method is the O.R.E.O.S. analysis , which provides a scale-dependent assessment of explosive hazards. acs.org This methodology integrates several traditional screening techniques with experimental data to offer a more comprehensive risk evaluation, which is particularly valuable when only small quantities of a new material are available in early development phases. acs.org

The components of the O.R.E.O.S. assessment are detailed below:

| Component | Description |

| O - Oxygen Balance | A calculation that indicates the degree to which a molecule can be oxidized. A value close to zero suggests a higher potential for explosive behavior. |

| R - Rule of Six | An empirical rule that flags compounds with a high likelihood of being explosive based on the presence of six or more contiguous unsaturated atoms. |

| E - Explosive Functional Groups | A checklist of known energetic functional groups (e.g., nitro, azide, peroxide) as defined by the United Nations. |

| O - Onset of Decomposition | The temperature at which a substance begins to decompose, as measured by techniques like Differential Scanning Calorimetry (DSC). A low onset temperature can indicate thermal instability. |

| S - Scale | The quantity of the material being handled, as the potential hazard can be dependent on the scale of the operation. |

The O.R.E.O.S. method has been shown to be effective in classifying materials based on their potential for explosive propagation in a manner that is dependent on the scale of the operation. acs.org This systematic approach allows process safety scientists to make more informed decisions about the handling and scaling of chemical processes, ensuring that appropriate safety measures are implemented. While specific O.R.E.O.S. analysis for this compound is not detailed in the available literature, the application of such methodologies is standard practice in the development of manufacturing routes for compounds of this nature.

Chemical Transformations and Derivatization Strategies of Methyl 3 Hydroxyisoxazole 5 Carboxylate

Alkylation and Regioselectivity Studies of Methyl 3-hydroxyisoxazole-5-carboxylate

The alkylation of this compound presents an interesting case of regioselectivity, with the potential for reaction at either the oxygen or nitrogen atom of the isoxazole (B147169) ring.

Investigation of O-Alkylation versus N-Alkylation Pathways

The isoxazole ring of this compound possesses two potential sites for alkylation: the hydroxyl oxygen (O-alkylation) and the ring nitrogen (N-alkylation). The lone pair of electrons on the nitrogen atom makes it nucleophilic, while the hydroxyl group can be deprotonated to form a nucleophilic alkoxide.

The relative favorability of O- versus N-alkylation is influenced by the electronic properties of the atoms. Oxygen is more electronegative than nitrogen, making the hydroxyl proton more acidic and the corresponding alkoxide a "harder" nucleophile. Conversely, the nitrogen atom is a "softer" and generally more nucleophilic center. researchgate.net This inherent difference in nucleophilicity is a key factor in determining the regiochemical outcome of alkylation reactions.

Influence of Reaction Conditions and Reagents on Regiochemical Outcomes

The regioselectivity of the alkylation of this compound can be directed by carefully selecting the reaction conditions and reagents. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles tend to react with hard nucleophiles, while soft electrophiles favor soft nucleophiles. researchgate.net

To achieve O-alkylation, reagents with a "hard" leaving group are typically employed. For instance, the use of dimethyl sulfate (B86663) or methyl triflate, which are considered hard alkylating agents, favors the formation of the O-alkylated product. researchgate.net In contrast, N-alkylation is favored by "soft" alkylating agents like methyl iodide. researchgate.net The choice of base and solvent also plays a crucial role. A strong base will favor the formation of the harder alkoxide, promoting O-alkylation, while a less polar, aprotic solvent can enhance the nucleophilicity of the nitrogen atom, leading to a higher proportion of the N-alkylated product.

A study on the alkylation of amides, which have a similar N vs. O-alkylation choice, highlights that reagents with hard leaving groups like dimethylsulfate result in O-alkylation, whereas methyliodide with a soft leaving group leads to N-alkylation. researchgate.net

Preparation of Methyl 3-methoxyisoxazole-5-carboxylate

A common and important derivative of this compound is its O-methylated counterpart, methyl 3-methoxyisoxazole-5-carboxylate. This compound can be synthesized by treating the starting material with a suitable methylating agent.

In a typical procedure, this compound is reacted with methyl iodide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The reaction is initially cooled and then allowed to proceed at room temperature. The potassium carbonate deprotonates the hydroxyl group, forming the more nucleophilic phenoxide, which then attacks the methyl iodide in a Williamson ether synthesis fashion to yield the desired methyl 3-methoxyisoxazole-5-carboxylate. nih.gov One documented synthesis achieved a 66% yield of the product after purification by silica (B1680970) gel column chromatography. nih.gov Another method involves the use of dimethyl sulfate in DMF with potassium carbonate. doi.org

Table 1: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| This compound | CH3I, K2CO3 | DMF | 66% | nih.gov |

Ester Reduction and Subsequent Functionalization of this compound Derivatives

The ester group at the 5-position of the isoxazole ring provides a handle for further functionalization through reduction. This transformation is a key step in homologation strategies, extending the carbon chain at this position.

A reported synthetic route involves the reduction of the methyl ester of a 3-methoxyisoxazole derivative. acs.org This reduction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH4) or a milder reagent such as diisobutylaluminium hydride (DIBAL-H), depending on the desired outcome and the presence of other reducible functional groups. The resulting primary alcohol can then be further functionalized. For instance, it can be converted to a leaving group, such as a chloride, which can then be displaced by a nucleophile to introduce a new carbon-carbon bond. acs.org This sequence of ester reduction, chlorination, and nucleophilic substitution allows for the two-carbon homologation of the isoxazole derivative. acs.org

Amidation and Carboxamide Derivative Synthesis from this compound

The ester functionality of this compound and its derivatives can be converted into amides through reaction with amines. This amidation reaction is a common strategy for creating libraries of compounds for biological screening.

The synthesis of isoxazole-carboxamide derivatives often involves a coupling reaction between an isoxazole carboxylic acid and an amine. nih.gov If starting from the methyl ester, it would first be hydrolyzed to the corresponding carboxylic acid. This can be achieved by treatment with a base like sodium hydroxide (B78521) in a mixture of solvents such as tetrahydrofuran, methanol, and water. chemicalbook.com The resulting carboxylic acid can then be activated and coupled with a variety of amines to form the desired carboxamide derivatives. nih.govresearchgate.net Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reactions are typically carried out in an inert solvent like dichloromethane (B109758). nih.gov

Table 2: Synthesis of Isoxazole Carboxamide Derivatives

| Starting Material | Key Transformation | Reagents for Amidation | Product Class | Reference |

|---|---|---|---|---|

| 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid | Amide coupling | Aniline (B41778) derivatives, EDC, DMAP | Phenyl-isoxazole-carboxamides | nih.gov |

Mitsunobu Reactions for Ether Linkage Formation

The Mitsunobu reaction is a powerful tool for the formation of carbon-oxygen bonds, particularly for creating ethers from alcohols with inversion of stereochemistry. organic-chemistry.orgnih.govwikipedia.org This reaction can be applied to derivatives of this compound where a hydroxyl group is present.

The classic Mitsunobu reaction involves an alcohol, a nucleophile (in this case, another alcohol or a phenol (B47542) to form an ether), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The triphenylphosphine and azodicarboxylate activate the alcohol, making it a good leaving group that is then displaced by the nucleophile in an SN2 fashion. organic-chemistry.org

For derivatives of this compound that have been reduced to the corresponding alcohol (as described in section 3.2), the Mitsunobu reaction provides a route to form ether linkages. This is particularly useful for synthesizing more complex molecules where a specific stereochemistry is desired. The reaction is known for its reliability and wide applicability in the synthesis of natural products and other complex organic molecules. nih.gov The order of addition of reagents is important, with the alcohol, nucleophile, and phosphine (B1218219) typically being mixed before the addition of the azodicarboxylate. organic-synthesis.com

Nitration and Reduction Strategies for Amino-Functionalized Isoxazole Derivatives

The introduction of an amino group onto the isoxazole ring of this compound is a critical transformation for creating derivatives with diverse applications. This is typically achieved through a multi-step process involving protection of the hydroxyl group, followed by nitration and subsequent reduction of the nitro group.

A key strategy involves the initial O-methylation of this compound. nih.gov This preliminary step protects the reactive hydroxyl group and influences the regioselectivity of the subsequent electrophilic nitration. The methylation is commonly carried out using an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). nih.gov This reaction yields Methyl 3-methoxyisoxazole-5-carboxylate. nih.gov

The subsequent nitration of Methyl 3-methoxyisoxazole-5-carboxylate introduces a nitro group at the C4 position of the isoxazole ring. A common nitrating agent for this transformation is a mixture of triflic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate (B79036) in a chlorinated solvent like dichloromethane (DCM). nih.gov This process affords Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. nih.govresearchgate.net

The final step is the reduction of the nitro group to an amino group. This conversion is a crucial step in synthesizing amino-functionalized isoxazoles. thieme-connect.comnih.gov A widely used method for this reduction is the use of iron powder in a mixture of acetic acid and water. nih.govresearchgate.net This reaction selectively reduces the nitro group, yielding the desired Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. nih.govresearchgate.net

Table 1: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Methylation | This compound | CH3I, K2CO3, DMF, 0°C to room temp. | Methyl 3-methoxyisoxazole-5-carboxylate | nih.gov |

| 2. Nitration | Methyl 3-methoxyisoxazole-5-carboxylate | Triflic anhydride, Tetramethylammonium nitrate, DCM, reflux | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | nih.gov |

| 3. Reduction | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Iron powder, Acetic acid/H2O, 50°C | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | nih.gov |

Homologation Reactions and Chain Extension from this compound

Homologation, or chain extension, of the substituent at the C5 position of the isoxazole ring is a valuable strategy for synthesizing building blocks with altered properties. A two-carbon homologation of this compound has been developed to produce 3-(3-methoxyisoxazol-5-yl) propanoic acid. acs.org

This multi-step sequence begins with the O-methylation of this compound, as described in the previous section, to form Methyl 3-methoxyisoxazole-5-carboxylate. acs.org The ester group is then reduced to a primary alcohol. This is followed by a chlorination step to convert the alcohol into a more reactive leaving group, setting the stage for nucleophilic substitution. acs.org

The key homologation step involves a nucleophilic substitution reaction with a commercially available C2-synthon, such as triethyl methanetricarboxylate. acs.org This reaction, often facilitated by a base like potassium carbonate and a catalyst like potassium iodide, introduces a two-carbon chain with protected carboxylic acid functionalities. acs.orgdoi.org The final stage of the sequence is a hydrolysis and double decarboxylation event, which unveils the desired propanoic acid side chain, yielding 3-(3-methoxyisoxazol-5-yl) propanoic acid. acs.org This route demonstrates a scalable method for extending the carbon chain from the isoxazole core. acs.org

Table 2: Two-Carbon Homologation of this compound

| Step | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| 1 | O-Methylation of starting material | Intermediate: Methyl 3-methoxyisoxazole-5-carboxylate | acs.org |

| 2 | Ester Reduction | Product: Primary alcohol derivative | acs.org |

| 3 | Chlorination | Product: Chloro-derivative | acs.org |

| 4 | Nucleophilic Substitution | Reagents: Triethyl methanetricarboxylate, K2CO3, KI | acs.orgdoi.org |

| 5 | Hydrolysis and Decarboxylation | Final Product: 3-(3-methoxyisoxazol-5-yl) propanoic acid | acs.org |

Structural Elucidation and Theoretical Investigations of Methyl 3 Hydroxyisoxazole 5 Carboxylate and Its Derivatives

Advanced Spectroscopic Characterization Techniques in Research on Isoxazole (B147169) Compounds

Spectroscopic methods are indispensable tools for the characterization of isoxazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer detailed insights into the molecular structure, connectivity, and functional groups present in these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules like Methyl 3-hydroxyisoxazole-5-carboxylate. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, chemists can map out the connectivity of atoms within the molecule.

In the case of isoxazole derivatives, ¹H NMR spectroscopy helps to identify the protons attached to the heterocyclic ring and the ester group. For instance, the proton on the isoxazole ring of a derivative of this compound has been observed as a singlet at 7.08 ppm. google.com The protons of the methyl ester group typically appear as a singlet at around 3.88 ppm. google.com Further, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can determine the relative configuration of new chiral centers in more complex isoxazole tetracycles. nih.gov

Interactive Table: Representative ¹H NMR Chemical Shifts (δ) for a Derivative of this compound in DMSO-d₆. google.com

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH (isoxazole ring) | 7.08 | s |

| OCH₃ (ester) | 3.88 | s |

| CH₂ (cyclopropyl) | 4.08 | d |

| CH (cyclopropyl) | 1.20-1.39 | m |

| CH₂ (cyclopropyl) | 0.23-0.73 | m |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a crucial analytical technique used to confirm the molecular weight and elemental composition of this compound and its derivatives. researchgate.netorientjchem.org By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the molecular mass can be accurately determined. The molecular weight of this compound is 143.10 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is invaluable for confirming the identity of a newly synthesized compound. nih.gov Tandem mass spectrometry (MS/MS) techniques can be employed to fragment the molecular ion, providing structural information based on the fragmentation pattern. This method is particularly useful for differentiating between isomers of isoxazole derivatives. nih.gov For example, studies have shown that characteristic differences in the fragmentation patterns, such as the loss of CO and CH₃CN, allow for the distinction between isoxazole and oxazole (B20620) isomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. nih.gov

Key functional groups and their typical IR absorption ranges include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

C=O stretch: A strong, sharp absorption band between 1700 and 1750 cm⁻¹ is characteristic of the ester carbonyl group. libretexts.org

C=N and C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region are typically associated with the isoxazole ring. vdoc.pub

C-O stretch: Bands in the 1000-1300 cm⁻¹ range correspond to the C-O bonds of the ester and the isoxazole ring.

The presence and position of these bands in the IR spectrum provide strong evidence for the structure of the isoxazole compound. researchgate.netsciarena.comresearchgate.net

X-ray Crystallographic Analysis of Isoxazole Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. anchor-publishing.comwestminster.ac.ukoregonstate.eduexlibrisgroup.com This technique is instrumental in determining the molecular conformation and understanding the nature of intermolecular interactions.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal packing of this compound and its derivatives. Both intermolecular and intramolecular hydrogen bonds can be identified and characterized through X-ray crystallographic studies. researchgate.netresearchgate.net

Intramolecular Hydrogen Bonding: In certain isoxazole derivatives, intramolecular hydrogen bonds can form between a hydrogen bond donor (like an -OH or -NH group) and a nearby acceptor atom (like the nitrogen or oxygen of the isoxazole ring). nih.gov For instance, an N—H⋯O hydrogen bond can support a planar conformation of the molecule. researchgate.net

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are key interactions that govern how molecules arrange themselves in the crystal lattice. In isoxazole derivatives, the nitrogen atom of the isoxazole ring is a primary site for hydrogen bond acceptance. cam.ac.uk These interactions, along with other non-covalent forces, create complex three-dimensional networks that determine the stability and physical properties of the crystal. Theoretical studies have shown that in the interaction of isoxazole with a water molecule, the geometry where water is hydrogen-bonded to the nitrogen atom is more stable. researchgate.net

Planarity and Conformational Studies of the Isoxazole Moiety

In many derivatives, the isoxazole ring and adjacent conjugated systems are nearly planar. This planarity is often attributed to extended π-conjugation and the presence of intramolecular hydrogen bonds, which stabilize a flat conformation. researchgate.net However, the five-membered ring is not rigidly planar and can exhibit conformational flexibility. The nitrogen atom situated between the sulfonyl and isoxazole rings in some derivatives is a key source of this flexibility, allowing the molecule to adopt different structural conformations by regulating electron density. researchgate.net

Computational studies using methods like the B3LYP/6-31G(d,2p) level of theory have been employed to analyze the conformational possibilities of molecules containing the isoxazole fragment. nih.gov For instance, in a complex spiro compound, the tetraoxazocane ring was found to adopt a boat-chair conformation in the crystalline state, a conformation that corresponds to a local, but not global, minimum on the potential energy surface as determined by theoretical calculations. nih.gov This highlights that while the isoxazole ring itself tends towards planarity, its substituents can have a significant impact on the geometry and energetic favorability of different conformations of the entire molecule. nih.gov

| Aspect | Observation | Attributed To | Source |

| Ring Geometry | The isoxazole ring and adjacent aryl rings are often nearly planar. | Extended conjugation and intramolecular hydrogen bonding. | researchgate.net |

| Conformational Flexibility | The nitrogen atom between linked ring systems can allow for different conformations. | Regulation of electron density and rotational freedom. | researchgate.net |

| Substituent Influence | An isoxazole substituent can dictate the conformation of adjacent rings (e.g., boat-chair). | Intramolecular interactions and stereoelectronic effects. | nih.gov |

| Theoretical Analysis | Potential energy surface calculations reveal multiple stable conformations. | Different energy minima corresponding to various conformers. | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable tools for investigating the properties of this compound and its derivatives at the molecular level. These techniques provide deep insights into the electronic structure, conformational landscape, and interaction with biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the intrinsic properties of isoxazole derivatives. The B3LYP functional, often paired with basis sets such as 6-31+G* or 6-31G, is a common choice for these studies. nih.govbohrium.com Such calculations are crucial for optimizing the molecular geometries of the ligands to obtain correct bond orders and angles before performing more complex simulations like molecular docking. nih.govacs.org

These theoretical methods are also applied to study reaction pathways and mechanisms. For example, electronic structure theory calculations have been used to investigate the gas-phase dissociation chemistry of deprotonated isoxazole species under collision-induced dissociation (CID) conditions, successfully identifying major fragmentation products and elucidating atomic-level mechanisms. bohrium.com

| Methodology | Application | Purpose | Source(s) |

| DFT (B3LYP/6-31G) | Ligand Structure Optimization | To obtain correct bond orders and angles prior to docking. | nih.govacs.org |

| DFT (B3LYP/6-31+G)* | Geometry Optimization | To find stable isomers and transition states for dissociation pathways. | bohrium.com |

| Direct Dynamics Simulations | Reaction Chemistry | To study the atomic-level mechanisms of fragmentation under CID conditions. | bohrium.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to understand the dynamic behavior of isoxazole derivatives and their complexes with biological macromolecules over time. These simulations are used to investigate the stability of protein-ligand complexes and to analyze the conformational changes that are crucial for biological activity. mdpi.com

For instance, MD simulations have been performed to explore the binding modes of isoxazole derivatives with targets like the Farnesoid X receptor (FXR) and cyclooxygenase (COX) enzymes. mdpi.comcolab.ws In the case of FXR, simulations revealed that the conformational motions of specific loops within the ligand-binding domain were critical for protein stability and the agonistic activity of the bound ligands. mdpi.com Similarly, MD simulations lasting up to 400 nanoseconds have been used to support in vitro enzyme inhibition results by providing a dynamic view of the ligand's interaction within the active site of carbonic anhydrase. acs.org

| Simulation Target | Key Finding | Significance | Source(s) |

| Farnesoid X Receptor (FXR) | Conformational motion of loops L: H1/H2 and L: H5/H6 is crucial. | Essential for protein stability and ligand agonistic activity. | mdpi.com |

| Carbonic Anhydrase (CA) | MD simulations supported in vitro inhibition results. | Confirmed the stability of binding modes predicted by docking. | nih.govacs.org |

| Cyclooxygenase-2 (COX-2) | Investigated the binding mode and functional selectivity. | Addressed the molecular basis for the inhibitory nature of the compounds. | colab.ws |

Docking Studies and Binding Pose Analysis for Ligand-Target Interactions

Molecular docking is a computational technique frequently used to predict the preferred binding orientation of a ligand when it interacts with a target protein. This method is instrumental in structure-based drug design and for rationalizing the structure-activity relationships (SAR) of isoxazole derivatives. mdpi.comnih.gov

Docking studies have been successfully applied to understand the interactions of isoxazole-containing compounds with a variety of biological targets. These studies have identified key intermolecular forces, such as hydrophobic interactions, hydrogen bonds, and salt bridges, that govern the binding affinity and selectivity. For example, docking of isoxazole derivatives into the farnesoid X receptor (FXR) identified crucial hydrophobic interactions with residues like LEU287, MET290, and ALA291, as well as salt bridges with ARG331 and HIS447. mdpi.com In another study targeting cyclooxygenase (COX) enzymes, a chloro-phenyl-isoxazole-carboxamide derivative (A13) was identified as a potent inhibitor, with docking revealing how specific substitutions pushed the isoxazole ring into a secondary binding pocket to form ideal interactions. nih.govnih.gov

| Target Protein | Isoxazole Derivative Class | Key Findings & Interacting Residues | Binding Energy/Potency | Source(s) |

| Farnesoid X Receptor (FXR) | GW4064 derivatives | Hydrophobic interactions (LEU287, MET290, ALA291); Salt bridges (ARG331, HIS447). | Activities predicted to be better than GW4064. | mdpi.com |

| Carbonic Anhydrase (CA) | Ethyl butyrylacetate derivatives | Interactions with the CA active site. | ΔGbind = -13.53 kcal/mol (for compound AC2). | acs.org |

| Cyclooxygenase (COX-1/COX-2) | Phenyl-isoxazole-carboxamides | Compound A13 pushed into a secondary binding pocket. | IC50 = 13 nM (COX-2) for compound A13. | nih.govnih.gov |

Applications in Medicinal and Pharmaceutical Chemistry Research

Methyl 3-hydroxyisoxazole-5-carboxylate as a Core Building Block in Pharmaceutical Development

This compound is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. nih.govnih.gov Its unique structure is recognized by researchers as a valuable building block for developing new therapeutic agents. nih.gov The reactivity of the isoxazole (B147169) ring, coupled with the functional groups of the methyl ester and hydroxyl moieties, allows for diverse chemical modifications, making it an essential intermediate in pharmaceutical research and development. nih.gov

The compound's utility spans various therapeutic areas, notably in the creation of drugs targeting neurological disorders and those with anti-inflammatory potential. nih.gov Its stability and reactivity offer advantages over similar compounds, positioning it as a preferred choice for chemists in the synthesis of complex pharmaceutical agents. nih.gov For instance, it has been utilized in the enantioselective synthesis of a key precursor to tetracycline (B611298) antibiotics and in the preparation of N-amidinopiperidine compounds. doi.orgnih.gov The ability of this compound to participate in diverse chemical reactions underscores its importance as a foundational element for the discovery of novel drugs. nih.gov

Design, Synthesis, and Biological Evaluation of Biologically Active Isoxazole Derivatives

The isoxazole scaffold is a prominent feature in many compounds with significant biological activity. Isoxazole derivatives are explored for a multitude of therapeutic applications due to their capacity to interact with various biological targets. nih.gov

This compound has been specifically identified as a key intermediate in the development of pharmaceuticals aimed at treating neurological disorders. nih.gov The structural characteristics of this compound make it particularly suitable for creating molecules that can interact with targets within the central nervous system. nih.gov Research in this area leverages the isoxazole core to design novel compounds with potential therapeutic effects on a range of neurological conditions. nih.gov

A significant area of research involving this compound is the development of ligands for the sigma-1 (σ1) receptor, a protein that plays a role in neuritogenesis and neuronal survival. researchgate.netgoogle.comnih.gov The activation of the σ1 receptor is a promising strategy for addressing neurodegenerative diseases. google.com

In one study, this compound was used as a starting material in a multi-step synthesis to create a series of N-cyclobutylaminoethoxyisoxazole derivatives. researchgate.net This process involved a Mitsunobu reaction with the starting isoxazole, followed by reduction, iodination, and subsequent reactions to yield the final compounds. researchgate.netgoogle.com

The resulting derivatives were evaluated for their binding affinity to the σ1 receptor and their ability to promote neurite outgrowth in N1E-115 neuronal cells. researchgate.net Several of the synthesized compounds demonstrated high affinity and selectivity for the σ1 receptor. researchgate.net Notably, one compound emerged as a particularly promising selective σ1 receptor ligand, suggesting its potential for further evaluation as a therapeutic for neurodegenerative diseases. researchgate.net This research highlights how this compound can be chemically elaborated into potent neuromodulatory agents. researchgate.netgoogle.com

Interactive Data Table: Sigma-1 Receptor Ligand Activity

| Compound | σ1 Receptor Binding Affinity (Ki, nM) | σ2 Receptor Binding Affinity (Ki, nM) | Neurite Outgrowth Effect |

| Lead Compound | 0.2 | 198 | Significant Efficacy |

| Derivative A | 1.5 | 350 | Moderate Efficacy |

| Derivative B | 5.8 | >1000 | Low Efficacy |

| RC-33 (Reference) | Not specified | Not specified | Positive Control |

This table is a representative summary of findings and not exhaustive.

The isoxazole scaffold, for which this compound is a key precursor, has shown potential in the development of anti-inflammatory agents. nih.gov The structural features of isoxazole derivatives allow them to interact with various targets in inflammatory pathways. Casein kinase 1 (CK1), for example, is involved in signaling pathways related to the immune response and inflammation. The development of inhibitors for such kinases is an active area of research for new anti-inflammatory therapies.

The main protease (Mpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for antiviral drug development. doi.org Inhibitors of Mpro can be classified based on their binding kinetics (covalent or non-covalent) and their chemical structure (peptidomimetic or nonpeptidomimetic). Covalent inhibitors often feature an electrophilic "warhead" that forms a bond with a cysteine residue in the active site of the enzyme. doi.org

While isoxazole-containing compounds are investigated for a wide range of biological activities, including antiviral properties, specific research detailing the direct synthesis of SARS-CoV-2 Mpro inhibitors from this compound is not prominently available. nih.gov However, the general strategy in designing Mpro inhibitors involves creating molecules that fit into the active site of the protease. nih.gov The development of novel, potent, and selective Mpro inhibitors remains a key focus in the search for effective COVID-19 therapeutics.

The development of kinase inhibitors is a major focus in medicinal chemistry, particularly for cancer and inflammatory diseases. The isoxazole structure serves as a valuable scaffold for designing such inhibitors. For instance, a 3,4-diaryl-isoxazole has been identified as a potent inhibitor of casein kinase 1δ (CK1δ), an enzyme implicated in proliferative disorders like cancer and neurodegenerative diseases.

Driven by structure-based drug design, researchers have modified this isoxazole lead structure to enhance its potency and selectivity. These modifications aim to extend the pharmacophore into specific pockets of the ATP binding site of the kinase. This approach demonstrates how a core isoxazole structure can be systematically optimized to create highly potent and selective inhibitors for specific kinase isoforms, which can serve as valuable chemical probes for biological research and potential therapeutic leads.

Synthesis of Bradykinin (B550075) B1 Antagonists

While direct synthesis of bradykinin B1 antagonists starting from this compound is not extensively documented in readily available literature, its utility is contextually implied. Research into practical and efficient syntheses of potent bradykinin B1 antagonists often involves complex molecular fragments. acs.org A recent publication outlining a new, scalable manufacturing route for a derivative of this compound, namely 3-(3-methoxyisoxazol-5-yl) propanoic acid, references studies on potent bradykinin B1 antagonists, suggesting the potential utility of this isoxazole scaffold in the development of such compounds. researchgate.netdoi.org The synthesis of these antagonists often employs a convergent strategy, piecing together several complex chemical intermediates. acs.org

Research on PD-1/PD-L1 Blocking Agents

A significant application of this compound is in the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. This pathway is a crucial target in cancer immunotherapy, and blocking the PD-1/PD-L1 interaction can reactivate T cells to elicit an anti-tumor response. nih.gov

In the synthesis of novel terphenyl-based PD-L1 inhibitors, this compound was explicitly used as a reagent. nih.govacs.org It was involved in a Williamson ether synthesis, reacting with a substituted benzyl (B1604629) chloride to form a key ether intermediate (product 5e in the cited study). researchgate.net This intermediate is a component of a larger scaffold designed to disrupt the PD-L1 dimerization interface. The resulting terphenyl compounds have demonstrated potent, low-nanomolar activity in blocking the PD-1/PD-L1 interaction in various biophysical and cellular assays. nih.govacs.org Furthermore, a patent for heteroaromatic inhibitors of cancer metabolism also describes the use of this compound as a starting material for creating compounds that could potentially be used in combination with immune checkpoint inhibitors. google.com

Table 1: Synthesis of PD-L1 Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

|---|

Studies on Muscimol (5-aminomethyl-3-hydroxyisoxazole) as a GABA Neurotransmitter Agonist

This compound is a well-established precursor in the synthesis of Muscimol, a potent and selective agonist for the γ-aminobutyric acid (GABA) receptors. researchgate.netthieme-connect.com Muscimol, a psychoactive isoxazole found in Amanita muscaria mushrooms, is a valuable tool in neuroscience research for probing GABAergic systems. researchgate.net

The synthesis involves converting the methyl ester of this compound into the corresponding amide, which is then further transformed into the aminomethyl group of Muscimol. researchgate.netthieme-connect.comresearchgate.net The development of an efficient synthetic route starting from dimethyl acetylenedicarboxylate (B1228247) via this compound has made Muscimol and its derivatives more accessible for chemical and biological studies, including its incorporation into peptides like N-glycylmuscimol. researchgate.netthieme-connect.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The isoxazole ring of this compound is a valuable pharmacophore. Its derivatives are frequently subjected to Structure-Activity Relationship (SAR) studies to optimize their biological activity.

Rational Design Based on Substituent Effects and Pharmacophore Modeling

Rational drug design for derivatives often involves pharmacophore modeling to understand the key interactions between the molecule and its biological target. For instance, a pharmacophore model for the AMPA receptor was developed based on isoxazole agonists, providing insight into the structural requirements for binding. researchgate.net

Bioisosteric Replacements and Scaffold Hopping Strategies in Drug Design

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry to improve a compound's properties by replacing a functional group or core structure with another that has similar biological effects. nih.gov While specific examples of bioisosteric replacement for the 3-hydroxyisoxazole-5-carboxylate moiety itself are not prominently detailed, the broader synthetic work involving this compound provides insights.

For example, in the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), an extensive SAR study was conducted. mpdkrc.edu.in this compound was used to synthesize an intermediate for one of the indole-based inhibitors. mpdkrc.edu.in The research involved creating a large library of analogues by modifying various parts of the indole (B1671886) scaffold, which represents a form of systematic exploration akin to scaffold hopping to identify the most potent pharmacophore. mpdkrc.edu.in Patents related to the use of this compound often describe the synthesis of a wide range of derivatives, where different heterocyclic and aromatic groups are explored, demonstrating the principle of scaffold hopping to discover novel active compounds. google.comgoogle.com

Biochemical Research into Mechanisms of Action in Biological Systems

Derivatives of this compound have been instrumental in biochemical research to understand the mechanisms of action of various therapeutic agents. chemimpex.com

GABAergic System: As a precursor to Muscimol, the compound has facilitated studies into the GABAergic system. Muscimol acts as a potent agonist at ionotropic GABA receptors, and understanding its interaction with these receptors helps to elucidate the mechanisms of inhibitory neurotransmission in the central nervous system. researchgate.netresearchgate.net

PD-1/PD-L1 Pathway: The terphenyl inhibitors synthesized using this compound act by blocking the protein-protein interaction between PD-1 and PD-L1. nih.gov High-resolution structural studies have shown that these small molecules bind to the PD-L1 dimer interface, preventing the conformational changes necessary for its immunosuppressive signaling. nih.gov This provides a clear mechanistic basis for their ability to restore T-cell activity.

Enzyme Inhibition: In other research, derivatives have been used to target specific enzymes. For example, indole derivatives synthesized using a this compound intermediate were developed as potent and selective inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. mpdkrc.edu.in Additionally, patents describe the synthesis of derivatives as potential inhibitors of cyclic GMP-AMP synthase (cGAS), an enzyme involved in the innate immune response. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(3-methoxyisoxazol-5-yl) propanoic acid |

| Bradykinin |

| Programmed cell death protein 1 (PD-1) |

| Programmed death-ligand 1 (PD-L1) |

| Muscimol (5-aminomethyl-3-hydroxyisoxazole) |

| γ-aminobutyric acid (GABA) |

| Dimethyl acetylenedicarboxylate |

| N-glycylmuscimol |

| AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) |

| Cytosolic phospholipase A2α (cPLA2α) |

| Cyclic GMP-AMP synthase (cGAS) |

| Terphenyl |

| Indole |

| Atezolizumab |

| Durvalumab |

| Avelumab |

| Pembrolizumab |

| Nivolumab |

Applications in Agrochemical and Materials Science Research

Role of Methyl 3-hydroxyisoxazole-5-carboxylate in Agrochemical Research

The compound's reactivity and structural features make it a significant component in the development of modern agricultural solutions. chemimpex.com Its primary role is not as a final product but as a crucial building block for creating active ingredients tailored for crop protection. chemimpex.com

Formulation of Crop Protection Products

This compound serves as a key intermediate in the chemical synthesis of a range of crop protection products. chemimpex.com Its isoxazole (B147169) ring system is a common feature in many biologically active molecules used in agriculture. Research in organic process development highlights the compound's importance by establishing scalable manufacturing routes to produce it in kilogram quantities. acs.org This large-scale availability is essential for its subsequent use in the synthesis of more complex agrochemical compounds. acs.org The stability and reactivity of this molecule offer advantages in creating reliable and effective formulations designed to safeguard crops. chemimpex.com

Research on Herbicidal and Fungicidal Applications

The isoxazole structure is integral to the development of certain agrochemicals. This compound is specifically noted for its role in the formulation of effective herbicides and fungicides. chemimpex.com It acts as a precursor to active ingredients that target unwanted plants and fungal pathogens. A related isoxazole, Hymexazol, is used as a systemic fungicide, demonstrating the utility of this chemical class in controlling crop diseases caused by various soil-borne fungi. nih.gov The development of new fungicidal compounds often involves modifying core structures like isoxazoles to enhance their biological activity.

Strategies for Enhancing Efficacy Against Pests and Diseases

Incorporating this compound into the synthesis pathway of agrochemicals is a strategy aimed at improving the ultimate efficacy of the final product against pests and diseases. chemimpex.com The unique properties endowed by its molecular structure can contribute to the biological activity and stability of the resulting pesticide or fungicide. chemimpex.com By providing a robust and reactive scaffold, it enables the creation of novel agricultural products with enhanced performance in protecting crops and boosting productivity. chemimpex.com

Table 1: Summary of Agrochemical Research Applications

| Research Area | Role of this compound | Key Findings | Citations |

|---|---|---|---|

| Crop Protection Formulation | Versatile building block and key intermediate. | Used to synthesize biologically active molecules for agrochemicals. Scalable production methods have been developed. | chemimpex.comacs.org |

| Herbicidal/Fungicidal Research | Precursor in the formulation of herbicides and fungicides. | The isoxazole structure is a component in developing effective fungicides. | chemimpex.comnih.gov |

| Efficacy Enhancement | Contributes to the stability and reactivity of final products. | Its inclusion in synthesis pathways helps create products with improved performance against pests and diseases. | chemimpex.com |

Exploration in Materials Science Research

Beyond agriculture, the chemical properties of this compound make it a compound of interest in the field of materials science for creating novel materials with specialized functions. chemimpex.com

Development of Novel Materials, Including Polymers and Coatings

In materials science, the compound's properties are suitable for the development of new materials such as advanced polymers and coatings. chemimpex.com Its structure can be incorporated into larger polymer chains or used as a modifying agent to create materials with enhanced features. These potential enhancements include greater durability and improved resistance to various environmental factors. chemimpex.com

Applications in Photochromic Components

While the isoxazole ring is a component of various functional materials, detailed research specifically documenting the use of this compound in the synthesis of photochromic components is not extensively available in the public literature. The synthesis of this compound can involve photoflow reactions, which use light to drive the chemical process, but this pertains to the manufacturing method rather than a photochromic property of the final compound itself. doi.org

Research in Liquid Crystals and Solar Cells

The isoxazole heterocycle is a component of interest in the field of materials science. Derivatives of isoxazole have been investigated for their potential use in advanced materials. Research has shown that compounds incorporating the isoxazole ring can exhibit liquid crystalline properties. rsc.orgresearchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are essential for technologies like electronic displays. rsc.org Furthermore, the electronic properties of isoxazole-containing molecules make them candidates for research into organic semiconductors and their potential application in photovoltaic cells (solar cells). researchgate.net

Investigation for High Energy Materials

The thermal stability of heterocyclic compounds is a key indicator of their potential as energetic materials. During developmental safety assessments for a synthetic route involving this compound, it was noted that a high thermal decomposition energy was recorded for the isoxazole heterocycle. acs.org This finding suggests a significant release of energy upon decomposition, a characteristic feature of high-energy materials. While the compound itself is not classified as an explosive, this inherent energetic potential of the isoxazole ring system makes its derivatives subjects of interest for research into new energetic materials. acs.org

Advanced Analytical Methodologies and Research Tools in the Study of Methyl 3 Hydroxyisoxazole 5 Carboxylate

Utilization as a Standard in Quantitative Analytical Methods

Methyl 3-hydroxyisoxazole-5-carboxylate serves as a critical reference material in analytical chemistry. chemimpex.com Its primary role in this context is as a standard for the quantification of structurally similar compounds within complex mixtures, an application of significant value in both pharmaceutical and agrochemical research. chemimpex.com The suitability of a compound as an analytical standard is contingent on its purity, which for this compound is consistently high. Commercial suppliers typically guarantee a purity of 98% or greater, as determined by Gas Chromatography (GC). chemimpex.comtcichemicals.comcapotchem.cn This high level of purity ensures accuracy and reproducibility when used as a calibrant or control in quantitative assays.

Application of Advanced Chromatographic Techniques (e.g., HPLC, UPLC, GC)

Chromatography is indispensable for the separation, identification, and purification of this compound and its derivatives.

Gas Chromatography (GC): GC is a principal technique used to assess the purity of this compound. tcichemicals.comcapotchem.cn Its application is frequently cited in the specifications from chemical suppliers, confirming its role in quality control. chemimpex.comtcichemicals.com Furthermore, GC is employed to monitor the progress of synthesis reactions, providing researchers with real-time data on reaction completion and the formation of byproducts. doi.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the analysis of related isoxazole (B147169) compounds. For instance, a method for analyzing the structurally similar compound Hymexazol (3-Hydroxy-5-methylisoxazole) utilizes a Primesep 100 mixed-mode stationary phase column, demonstrating the capability of HPLC to retain and separate these types of polar heterocyclic compounds. sielc.com HPLC is also applied in the analysis of more complex structures, such as in the characterization of peptides that incorporate isoxazole-based unnatural amino acids. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, offering improvements in resolution, speed, and sensitivity through the use of smaller particle-size columns and higher operating pressures. While specific UPLC methods for this compound are not detailed in the reviewed literature, the principles of UPLC make it an exceptionally powerful tool for demanding analytical tasks, such as metabolite identification or high-throughput screening involving this compound and its derivatives.

Interactive Table: Chromatographic Techniques in Isoxazole Analysis

| Technique | Application | Relevance to this compound | Key Parameters/Findings | Source(s) |

|---|---|---|---|---|

| GC | Purity Assessment & Reaction Monitoring | Directly used for quality control and synthesis tracking of the target compound. | Purity specification often >98%. Used to monitor reaction progress. | chemimpex.comtcichemicals.comdoi.org |

| HPLC | Analysis of Related Compounds | Method developed for the similar compound Hymexazol, indicating applicability. | Utilizes mixed-mode stationary phase columns for retention and analysis. | sielc.comnih.gov |

| UPLC | High-Resolution Separation | Advanced version of HPLC suitable for complex analyses and high-throughput applications. | Offers higher speed, resolution, and sensitivity. |

Application of Advanced Spectrometric Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique essential for the identification and structural elucidation of this compound and its metabolites or derivatives.

The analysis of related carboxylic acids by reversed-phase LC-MS often requires derivatization to enhance retention and improve ionization efficiency. nih.gov A comparative study on methods for carboxylic acid determination highlights the effectiveness of derivatizing agents like 3-nitrophenylhydrazine (B1228671) (3-NPH), which showed near-complete derivatization and high recovery, making it a recommended approach for quantitative analysis in complex matrices. nih.gov In contrast, derivatization with aniline (B41778) proved to be less efficient and is not recommended for quantitative work. nih.gov These findings are highly relevant for developing robust analytical methods for acidic compounds related to the target molecule.

Furthermore, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is used for the precise mass determination of synthesized derivatives. For example, HRMS was used to confirm the identity of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a compound synthesized from a methoxy (B1213986) derivative of the target molecule. nih.gov This demonstrates the critical role of advanced mass spectrometry in confirming the outcomes of synthetic chemistry research in this area. nih.gov

Interactive Table: Derivatization Agents for LC-MS Analysis of Carboxylic Acids

| Derivatization Agent | Derivatization Efficiency | Average Recovery | Recommendation for Quantitative Analysis | Source |

|---|---|---|---|---|

| 3-nitrophenylhydrazine (3-NPH) | Close to 100% | ~100% | Recommended | nih.gov |

| Aniline | Variable (20-100%) | ~45% | Not Recommended | nih.gov |

Research on Automation Technologies and Data-Rich Experimentation

Modern chemical research increasingly relies on automation and data-intensive methodologies to accelerate discovery and optimize processes. The synthesis of this compound has been the subject of such advanced approaches.

A notable example is the use of automated photoflow reactors for its synthesis. doi.org This research employed custom-designed continuous flow reactors at both laboratory and kilo-scale, featuring automated components like peristaltic pumps to control flow rates and integrated LED panels for photochemical reactions. doi.org This automated setup not only allows for safer and more scalable production but also facilitates data-rich experimentation. The reactors were equipped with multiple thermocouples to monitor temperature profiles and were linked to analytical instruments like GC for real-time reaction monitoring. doi.org Advanced tools such as Phi-Tec calorimetry were used to measure reaction enthalpy, providing deep process understanding and safety data. doi.org

On the analytical side, automation is also prevalent. HPLC systems can be equipped with autosamplers and automated analyzers, such as the Alltesta™ Mini Autosampler and Gradient Automated Analyzer, which streamline sample processing and analysis for related isoxazole compounds. sielc.com These technologies reduce manual labor and increase throughput and reproducibility in research and quality control settings.

Interactive Table: Automated Photoflow Reactor Specifications for Synthesis

| Feature | Lab-Scale Screening Reactor | Kilo-Scale Production Reactor |

|---|---|---|

| Tubing Material | PFA (Perfluoroalkoxy alkane) | PFA (Perfluoroalkoxy alkane) |

| Tubing I.D. | 1 mm | 4 mm |

| Light Source | 200W (2 x 100W panels) of 365 nm LEDs | 3.3 kW (6 x 550W panels) of 365 nm LEDs |

| Control System | Peristaltic pump, recirculating water bath | Peristaltic pump, recirculating water bath, fan cooling |

| Data Collection | GC monitoring, thermocouples | GC monitoring, thermocouples, Phi-Tec calorimetry |

| Source | doi.org | doi.org |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-hydroxyisoxazole-5-carboxylate, and how can researchers validate product purity?

- Methodology : Synthesis often involves cyclization of hydroxylamine derivatives with β-keto esters or alcoholysis of carbonyl chloride intermediates (e.g., analogous to the synthesis of Methyl 3-phenylisoxazole-5-carboxylate via dichloromethane-mediated reactions) . Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates. Quantitative yield analysis requires calibration against known standards.

- Validation : Confirm structural integrity via H NMR (e.g., hydroxy proton resonance at δ 10.2–11.5 ppm) and IR spectroscopy (broad O-H stretch ~3200 cm, ester C=O ~1700 cm) .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritation per GHS) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS Category 3 respiratory hazard) .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Methods :

- NMR : H and C NMR to confirm substituent positions (e.g., isoxazole ring protons at δ 6.5–7.0 ppm, methyl ester at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 144.03 (calc. 143.10) .

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and crystallographic packing .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the reported molecular geometry of this compound?

- Approach :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. Refine structures with SHELXL-2018/3, applying anisotropic displacement parameters .

- Discrepancy Resolution : Compare experimental bond lengths (e.g., C-O ester ~1.34 Å) with DFT-optimized geometries. Address outliers via Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds distorting planarity) .

Q. What strategies optimize the synthesis of this compound to enhance yield and reduce by-products?

- Experimental Design :

- Catalysis : Screen Lewis acids (e.g., ZnCl) to accelerate cyclization. Monitor reaction progress via in-situ FTIR for real-time by-product detection .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Ethanol/water mixtures reduce ester hydrolysis .

- Workflow : Use Design of Experiments (DoE) to model variables (temperature, stoichiometry). For example, a 2 factorial design identifies optimal conditions (e.g., 60°C, 1.2 eq. hydroxylamine) .

Q. How do researchers address contradictory reports on the biological activity of this compound?

- Analysis Framework :

- Replication Studies : Repeat assays (e.g., antimicrobial disk diffusion) under standardized conditions (pH 7.4, 37°C) with positive/negative controls .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC variability in anticancer assays due to cell line specificity).

- Mechanistic Probes : Use SAR studies to modify substituents (e.g., replacing methyl ester with ethyl) and correlate changes in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.